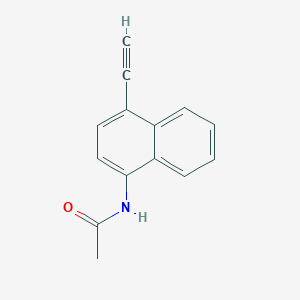

N-(4-Ethynylnaphthalen-1-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

90101-69-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-(4-ethynylnaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16) |

InChI Key |

HOUOZQCABPKRMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Ethynylnaphthalen 1 Yl Acetamide

Retrosynthetic Analysis of N-(4-Ethynylnaphthalen-1-yl)acetamide

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the C(sp)-C(sp²) bond of the ethynyl (B1212043) group, leading to a 4-substituted N-acetyl-1-naphthylamine precursor and an acetylene (B1199291) equivalent. This is a standard approach for molecules synthesized via cross-coupling reactions. youtube.com

A further disconnection of the amide bond in the N-acetyl-1-naphthylamine precursor reveals a 4-substituted-1-naphthylamine and an acetylating agent. The 4-substituted-1-naphthylamine can, in turn, be derived from 1-naphthylamine (B1663977) through regioselective functionalization at the C4 position. This multi-step retrosynthetic pathway provides a clear and feasible roadmap for the synthesis of the target compound.

Precursor Synthesis Strategies Towards this compound

Synthesis of 4-Substituted Naphthylamine Intermediates

The synthesis of 4-substituted-1-naphthylamine intermediates can be achieved through various methods, with the choice of substituent being crucial for the subsequent ethynylation step. Halogens, particularly iodine, are excellent leaving groups for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.org

One common approach to synthesize 4-iodo-1-naphthylamine is through the direct iodination of 1-naphthylamine. However, controlling the regioselectivity can be challenging. A more controlled method involves the nitration of N-acetyl-1-naphthylamine to yield N-(4-nitro-1-naphthyl)acetamide. nih.gov The nitro group can then be reduced to an amine, and a subsequent Sandmeyer reaction can be employed to introduce an iodine atom at the 4-position. An alternative route involves the sulfonation of 1-naphthylamine to produce 4-aminonaphthalene-1-sulfonic acid, which can then be converted to the corresponding 4-iodo derivative.

Introduction of the Acetamide (B32628) Functionality: Acylation Protocols

The introduction of the acetamide group is typically achieved through the acylation of the 1-naphthylamine precursor. google.com This is a standard and generally high-yielding reaction. Acetic anhydride (B1165640) is a commonly used acetylating agent for this transformation. google.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), or in a solvent that can also act as a base. Alternatively, the reaction can be performed under solvent-free conditions. google.com The choice of conditions depends on the specific substrate and the desired purity of the product. For instance, the acetylation of an amine can be achieved by reacting it with acetic anhydride, often with a catalytic amount of acid or base to facilitate the reaction. google.com

Direct Ethynylation Approaches for this compound Formation

The final and key step in the synthesis of this compound is the introduction of the ethynyl group onto the N-acetyl-4-substituted-1-naphthylamine precursor. The Sonogashira coupling is the most prominent and widely used method for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira Methodologies

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com In the context of synthesizing this compound, this reaction would involve the coupling of an N-acetyl-4-halo-1-naphthylamine (preferably iodo) with a suitable alkyne source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. gelest.com The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the formation of a copper acetylide from the terminal alkyne and the Cu(I) salt. Transmetalation of the acetylide group from copper to palladium, and subsequent reductive elimination, yields the desired alkynylated product and regenerates the Pd(0) catalyst. youtube.com

The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system, including the choice of palladium catalyst, ligands, copper source, base, and solvent.

Catalytic Systems for Sonogashira Coupling of N-Arylacetamides

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | Good to Excellent | wikipedia.org |

| Pd(OAc)₂ / PPh₃ | CuI | Piperidine (B6355638) | DMF | 100 | High | nih.gov |

| Pd/C | None | Na₂CO₃ | H₂O | 80 | Moderate to Good | nih.gov |

| Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 100 | Good | wikipedia.org |

The choice of the palladium source can range from simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) to pre-formed complexes like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). wikipedia.org The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed. wikipedia.org

Copper(I) iodide (CuI) is the most common co-catalyst, although copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. nih.gov A variety of bases can be used, with amines like triethylamine (B128534) (Et₃N) and piperidine being prevalent as they can also serve as the solvent. wikipedia.org Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective. wikipedia.org The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dioxane. wikipedia.org The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. wikipedia.org

For the synthesis of this compound, a typical procedure would involve reacting N-(4-iodonaphthalen-1-yl)acetamide with (trimethylsilyl)acetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF). The resulting silylated product would then be deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to afford the final product.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand coordinated to the palladium center significantly influences the efficiency and selectivity of the Sonogashira coupling. Bulky and electron-rich phosphine ligands are known to enhance the catalytic activity. libretexts.org For instance, ligands like triphenylphosphine (PPh₃) are commonly employed in palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The use of bulky ligands can facilitate the reductive elimination step and stabilize the palladium(0) intermediate, leading to higher yields and faster reaction rates. libretexts.org

The development of N-heterocyclic carbene (NHC) palladium complexes has also offered improvements in catalytic efficiency. libretexts.org The impact of different ligands on the Sonogashira coupling is a subject of ongoing research, with the goal of developing more robust and active catalyst systems.

Solvent and Base Considerations in Sonogashira Coupling

The selection of solvent and base is crucial for the success of the Sonogashira coupling reaction. wikipedia.org The reaction is typically carried out in solvents like diethylamine, which can also function as the base required to neutralize the hydrogen halide byproduct. wikipedia.org Other common solvents include dimethylformamide (DMF) and ether. wikipedia.org The base plays a critical role in the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate. youtube.com Amines such as triethylamine are frequently used for this purpose. wikipedia.orgyoutube.com The basicity of the medium must be carefully controlled to ensure the reaction proceeds efficiently without promoting side reactions. wikipedia.org

| Parameter | Common Choices | Function |

| Solvent | Diethylamine, DMF, Ether, Acetonitrile | Provides a medium for the reaction to occur. |

| Base | Triethylamine, Diethylamine, Pyrrolidine, Cesium Carbonate | Neutralizes the HX byproduct and facilitates the formation of the copper acetylide. |

Alternative Transition Metal-Catalyzed Ethynylation Protocols

While palladium-catalyzed reactions are dominant, alternative transition metals have been explored for ethynylation reactions. Iron-catalyzed Sonogashira-type couplings have emerged as a more cost-effective and environmentally friendly alternative. nih.gov These reactions often utilize iron salts like FeCl₃ in combination with ligands such as N,N'-dimethylethylenediamine. nih.gov Cobalt-catalyzed reactions have also been reported, sometimes in combination with visible light to promote the catalytic cycle. nih.gov These alternative methods, while less common for the specific synthesis of this compound, represent a growing area of research aimed at replacing precious metal catalysts. nih.govresearchgate.net

Copper-Free Ethynylation Strategies for this compound

Concerns over the toxicity and environmental impact of copper have driven the development of copper-free Sonogashira coupling reactions. rsc.orgnih.gov These methods often rely on palladium catalysts with specialized ligands that can facilitate the deprotonation of the alkyne and the subsequent steps of the catalytic cycle without the need for a copper co-catalyst. libretexts.orgyoutube.com Amines are still typically required as a base. libretexts.org In some protocols, palladium nanoparticles supported on materials like aluminum hydroxide (B78521) have been shown to be effective catalysts for copper-free Sonogashira reactions. researchgate.net The development of efficient and widely applicable copper-free methods is a significant goal in making the synthesis of compounds like this compound more sustainable. rsc.org

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselectivity of the Sonogashira coupling are critical when the starting naphthalene (B1677914) derivative contains multiple reactive sites. The reaction generally shows high chemoselectivity for the coupling of aryl halides over other functional groups. wikipedia.org In terms of regioselectivity, when a dihalogenated naphthalene is used, the reaction can often be controlled to favor substitution at the more reactive halide position. libretexts.org For instance, an aryl iodide will typically react in preference to an aryl bromide under the same conditions. libretexts.org This selectivity allows for the precise installation of the ethynyl group at the desired position on the naphthalene ring system, which is crucial for the synthesis of a specific isomer like this compound. rsc.org

Scale-Up Considerations and Process Intensification in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial process presents several challenges. enamine.net Key considerations include the cost and availability of the palladium catalyst, the efficiency of the reaction, and the ease of product purification. nih.gov Process intensification strategies, such as the use of continuous-flow reactors, can offer significant advantages over traditional batch processes. acs.org Flow chemistry can lead to improved heat and mass transfer, better reaction control, and potentially higher yields and purity. acs.org Furthermore, the development of robust and highly active catalysts is crucial for minimizing catalyst loading and making the process more economically viable on a large scale. enamine.net

Sustainable and Green Chemistry Aspects in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. researchgate.netmdpi.com A major focus is on reducing the environmental impact of the synthetic process. This includes the development of catalyst systems that operate under milder conditions, the use of less hazardous solvents, and the minimization of waste. researchgate.netmdpi.comethz.ch The move towards copper-free Sonogashira reactions is a significant step in this direction. rsc.org Additionally, research into using more benign solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI), is ongoing. organic-chemistry.org The ultimate goal is to develop a synthetic route that is not only efficient and cost-effective but also environmentally responsible. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of N 4 Ethynylnaphthalen 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the application of one- and two-dimensional techniques, it is possible to map the complete carbon framework and the relative placement of protons, thereby confirming the constitution and stereochemistry of N-(4-Ethynylnaphthalen-1-yl)acetamide.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR) for this compound

One-dimensional NMR provides fundamental information regarding the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the spectrum would show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the amide N-H proton, the acetyl methyl protons, and the terminal alkyne proton. The chemical shifts (δ) are influenced by the anisotropic effects of the aromatic system and the electronic nature of the amide and ethynyl (B1212043) substituents.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. wisc.edu Key signals would include those for the methyl and carbonyl carbons of the acetamide (B32628) group, the two sp-hybridized carbons of the ethynyl group, and the ten sp²-hybridized carbons of the naphthalene ring. chemicalbook.com The chemical shifts provide evidence for the substitution pattern on the aromatic core.

¹⁵N NMR: Although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can directly probe the nitrogen environment. A single resonance would be expected for the amide nitrogen, with its chemical shift confirming the presence of the acetamide functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on established substituent effects on the naphthalene scaffold.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Acetyl CH₃ | ~2.3 | Singlet | Typical range for acetamido methyl protons. |

| Ethynyl C≡C-H | ~3.6 | Singlet | Characteristic for a terminal alkyne proton adjacent to an aromatic ring. |

| Aromatic H | 7.5 - 8.2 | Multiplets | Complex pattern due to coupling between naphthalene ring protons. |

| Amide N-H | ~9.9 | Singlet (broad) | Chemical shift is solvent-dependent and may exchange with D₂O. |

| ¹³C NMR | |||

| Acetyl CH₃ | ~25 | ||

| Ethynyl C ≡CH | ~80 | ||

| Ethynyl C≡C H | ~84 | ||

| Naphthalene C4 (with ethynyl) | ~118 | ||

| Naphthalene C1 (with amide) | ~138 | ||

| Aromatic C | 122 - 135 | Multiple signals for the remaining eight naphthalene carbons. | |

| Carbonyl C=O | ~170 | Typical for an amide carbonyl carbon. |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comemerypharma.com

COSY (COrrelation SpectroscopY): This homonuclear experiment maps ³J-coupling correlations between adjacent protons. sdsu.edu For this molecule, COSY would be instrumental in tracing the connectivity of the protons on the substituted naphthalene ring, confirming their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). emerypharma.comsdsu.edu By overlaying the assigned ¹H spectrum, the HSQC spectrum allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum. For example, the signal for the terminal alkyne proton (~3.6 ppm) would show a cross-peak to the alkyne carbon signal (~84 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting molecular fragments and identifying non-protonated (quaternary) carbons. youtube.comemerypharma.com Key HMBC correlations would include:

The acetyl methyl protons (~2.3 ppm) to the carbonyl carbon (~170 ppm).

The amide N-H proton (~9.9 ppm) to the carbonyl carbon (~170 ppm) and the C1 carbon of the naphthalene ring.

The terminal alkyne proton (~3.6 ppm) to the C4 and C5 carbons of the naphthalene ring, confirming the position of the ethynyl group.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY data can confirm the geometry and conformation by showing spatial proximity between the amide N-H proton and the H8 proton on the naphthalene ring.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Significance |

| COSY | H-2 | H-3 | Confirms adjacency on the naphthalene ring. |

| COSY | H-5 | H-6 | Traces connectivity on the second aromatic ring. |

| HSQC | Acetyl CH₃ (~2.3 ppm) | Acetyl C H₃ (~25 ppm) | Assigns the methyl carbon. |

| HSQC | Ethynyl H (~3.6 ppm) | Ethynyl C H (~84 ppm) | Assigns the terminal alkyne carbon. |

| HMBC | Acetyl CH₃ (~2.3 ppm) | Carbonyl C =O (~170 ppm) | Connects methyl to carbonyl group. |

| HMBC | Amide NH | Naphthalene C 1 | Confirms attachment site of the amide group. |

| HMBC | Ethynyl H | Naphthalene C 4 | Confirms attachment site of the ethynyl group. |

| NOESY | Amide NH | Naphthalene H-8 | Confirms through-space proximity and conformation. |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3250 | Medium | Amide |

| C≡C-H Stretch | ~3300 | Sharp, Strong | Terminal Alkyne |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Naphthalene Ring |

| C≡C Stretch | 2140 - 2100 | Weak-Medium | Alkyne |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong | Amide |

| N-H Bend (Amide II) | 1550 - 1510 | Medium | Amide |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Naphthalene Ring |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is complementary to FTIR, as it detects vibrations that result in a change in polarizability. Non-polar bonds, which are often weak in FTIR, can produce strong Raman signals. researchgate.net For this compound, the symmetrical C≡C and aromatic C=C stretching vibrations are expected to be particularly prominent in the Raman spectrum, providing a clear structural fingerprint.

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group |

| C≡C-H Stretch | ~3300 | Medium | Terminal Alkyne |

| C≡C Stretch | 2140 - 2100 | Strong | Alkyne |

| Aromatic Ring Breathing | 1400 - 1300 | Strong | Naphthalene Ring |

| Aromatic C-H Bending | 1200 - 1000 | Medium | Naphthalene Ring |

Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₁NO. High-resolution mass spectrometry (HRMS) would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. Under electron ionization (EI), the molecule would produce a characteristic pattern of fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

| Value/Fragment | Description |

| Calculated Exact Mass | 209.08406 Da |

| [M]⁺• | Molecular ion peak at m/z 209. |

| [M - 42]⁺• | Fragment at m/z 167, corresponding to the loss of ketene (B1206846) (CH₂=C=O), a characteristic fragmentation of N-aryl acetamides. This results in the 4-ethynylnaphthalen-1-amine radical cation. |

| [M - 43]⁺ | Fragment at m/z 166, corresponding to the loss of the acetyl radical (•COCH₃). |

| [C₁₂H₇]⁺ | Fragment at m/z 151, corresponding to the naphthalyne cation after loss of both the acetamide and ethynyl groups. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies were found that report the high-resolution mass spectrometry analysis of this compound. This technique is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Without experimental HRMS data, the exact mass and, consequently, the molecular formula of synthesized this compound cannot be definitively confirmed and discussed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Similarly, a search for tandem mass spectrometry (MS/MS) studies of this compound yielded no specific results. MS/MS analysis is essential for structural characterization by fragmenting the molecule and analyzing the resulting ions. This provides valuable insights into the compound's connectivity and the stability of its different substructures. The absence of this data makes it impossible to describe the fragmentation pathways and patterns for this specific molecule.

X-ray Diffraction (XRD) Crystallography Methodologies for Solid-State Structure Determination

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

The search for powder X-ray diffraction (PXRD) data for this compound was also unsuccessful. PXRD is a key method for analyzing the crystalline nature of a bulk sample and identifying different polymorphic forms, which can have significant impacts on the physical and chemical properties of a compound.

Chromatographic Methodologies for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

Finally, no specific High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis or impurity profiling of this compound could be found in the literature. HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a compound and identifying and quantifying any impurities.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurities

While this compound is not highly volatile, GC-MS is a powerful tool for identifying and quantifying any volatile or semi-volatile impurities that may be present from the synthesis process. nih.govnih.gov These could include residual solvents, starting materials, or by-products.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. researchgate.netresearchgate.net The validation of a GC-MS method involves assessing parameters like specificity, linearity, accuracy, and precision to ensure reliable results. nih.gov

Table 2: Typical GC-MS Parameters for Impurity Profiling

| Parameter | Setting |

| Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

Thin-Layer Chromatography (TLC) as a Reaction Monitoring and Screening Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, one can visualize the separation of components. The retention factor (Rf) value for the product can be compared to that of the starting materials to assess the reaction's completion.

Elemental Combustion Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₄H₁₁NO), this method would be used to experimentally determine the weight percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical formula and assess the purity of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound (C₁₄H₁₁NO)

| Element | Theoretical Percentage | Experimental Percentage (Illustrative) |

| Carbon (C) | 81.14% | 81.05% |

| Hydrogen (H) | 5.35% | 5.42% |

| Nitrogen (N) | 6.76% | 6.71% |

| Oxygen (O) | 7.72% | 7.82% (by difference) |

Thermal Analysis Methodologies for Phase Transitions and Decomposition Pathways

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature. These methods are valuable for characterizing the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal important information such as its melting point, which is a key indicator of purity. A sharp melting peak at a specific temperature suggests a highly pure compound, while a broad peak or the presence of multiple peaks could indicate impurities. DSC can also be used to study other phase transitions, such as crystallization or glass transitions. For instance, a related compound, N-(4-nitronaphthalen-1-yl)acetamide, has a reported melting point of 127-128 °C. lookchem.com

Theoretical and Computational Investigations of N 4 Ethynylnaphthalen 1 Yl Acetamide

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules over time. nih.gov By simulating the movement of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions that are crucial for understanding the properties of this compound.

Solvent Effects on this compound Conformation and Dynamics

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies on similar amide-containing molecules have shown that solvent polarity can alter conformational equilibria and vibrational spectra. nih.gov For this compound, MD simulations in various solvents, from nonpolar (like hexane) to polar aprotic (like dimethyl sulfoxide) and polar protic (like water or methanol), would be invaluable.

It is hypothesized that in polar solvents, the dipolar resonance structure of the amide group would be more stabilized, potentially leading to a more planar conformation around the acetamide (B32628) group. nih.gov Simulations could track key dihedral angles, such as the one between the naphthalene (B1677914) ring and the acetamide plane, and the rotation around the C-N bond of the acetamide. The dynamics of the ethynyl (B1212043) group, including its rotational freedom and potential for hydrogen bonding in protic solvents, would also be a key area of investigation.

A potential study could involve running simulations of a single this compound molecule in a box of each solvent. The trajectory data would then be analyzed to generate Ramachandran-like plots for the key dihedral angles, providing a statistical representation of the conformational preferences in each solvent. The radial distribution functions between solvent molecules and specific atoms of the solute (e.g., the amide oxygen and hydrogen, the ethynyl hydrogen) would reveal the nature and strength of solute-solvent interactions.

Self-Assembly Simulations and Aggregate Formation Studies

The planar and aromatic nature of the naphthalene ring, combined with the hydrogen bonding capability of the acetamide group, suggests that this compound may exhibit self-assembly properties. MD simulations are well-suited to explore this phenomenon. By simulating a system with multiple solute molecules at a relevant concentration, one can observe the spontaneous formation of aggregates.

These simulations could reveal the preferred modes of association, such as π-π stacking of the naphthalene rings and hydrogen bonding between the amide groups of adjacent molecules. The orientation of the ethynyl groups within these aggregates would be of particular interest, as their accessibility could be crucial for potential applications in materials science or as a synthetic handle.

The potential for different aggregate morphologies, such as linear chains, sheets, or more complex three-dimensional structures, could be investigated by varying the concentration and solvent conditions. The stability of these aggregates would be assessed by calculating the potential of mean force (PMF) for the association of two or more molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Approaches

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), can provide accurate predictions. uncw.edu For this compound, calculations would be performed on its optimized geometry. To improve accuracy, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers. uncw.edugithub.io The choice of functional and basis set is critical, with functionals like B3LYP and basis sets like 6-311+G(d,p) being common choices. researchgate.net The effect of the solvent can be included through implicit solvation models like the Polarizable Continuum Model (PCM). github.io

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with experimental data. Key vibrational modes to analyze would include the N-H stretch, the C=O stretch of the amide, the C≡C stretch of the ethynyl group, and various C-H bending and aromatic C=C stretching modes. masterorganicchemistry.com The calculated frequencies are often scaled by an empirical factor to better match experimental values. Solvent effects can also be modeled to understand shifts in vibrational frequencies upon dissolution. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, the calculations would likely show π-π* transitions associated with the naphthalene chromophore and potentially n-π* transitions involving the amide group. The effect of the ethynyl and acetamide substituents on the absorption maxima of the naphthalene core could be systematically investigated. Solvatochromic effects, the shift in absorption bands with solvent polarity, can also be modeled using TD-DFT in conjunction with implicit solvent models. researchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Method |

| ¹H NMR (δ, ppm) | Aromatic: 7.5-8.5, Amide NH: ~8.0, Acetyl CH₃: ~2.2, Ethynyl H: ~3.5 | GIAO-DFT (B3LYP/6-311+G(d,p)) with PCM (DMSO) |

| ¹³C NMR (δ, ppm) | Aromatic: 110-140, Carbonyl C=O: ~170, Acetyl CH₃: ~25, Ethynyl C: ~80-90 | GIAO-DFT (B3LYP/6-311+G(d,p)) with PCM (DMSO) |

| IR (ν, cm⁻¹) | N-H stretch: ~3300, C≡C stretch: ~2100, C=O stretch: ~1680 | DFT (B3LYP/6-311+G(d,p)) with scaling factor |

| UV-Vis (λmax, nm) | ~290, ~320 | TD-DFT (B3LYP/6-311+G(d,p)) with PCM (Methanol) |

Note: The values in this table are hypothetical and represent typical ranges for the respective functional groups. Actual computational results would provide more precise values.

Computational Reaction Pathway Analysis for this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states and the calculation of reaction energetics. nih.gov

Transition State Search for Key Reactions

For any proposed chemical transformation of this compound, identifying the transition state (TS) is key to understanding the reaction mechanism. Computational methods can be used to locate the TS structure, which is a first-order saddle point on the potential energy surface. Common reactions to investigate could include electrophilic addition to the alkyne, Sonogashira coupling at the ethynyl terminus, or hydrolysis of the amide bond.

Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are used to find an initial guess for the TS structure, which is then optimized using a TS optimization algorithm. chemrxiv.org The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Energetics and Kinetic Barrier Calculations

These calculations provide a quantitative measure of the kinetic feasibility (the height of the activation barrier) and thermodynamic driving force of the reaction. For example, one could compare the activation barriers for different competing reaction pathways to predict the major product. The influence of the solvent on the reaction energetics can be included using implicit solvation models.

Table 2: Hypothetical Reaction Energetics for a Transformation of this compound (e.g., Hydration of the Alkyne)

| Parameter | Calculated Value (kcal/mol) | Computational Method |

| Activation Energy (Ea) | +25 | DFT (B3LYP/6-311+G(d,p)) with ZPVE correction |

| Reaction Energy (ΔErxn) | -15 | DFT (B3LYP/6-311+G(d,p)) with ZPVE correction |

Note: The values in this table are hypothetical and for illustrative purposes. The actual values would depend on the specific reaction being studied.

Reactivity and Chemical Transformations of N 4 Ethynylnaphthalen 1 Yl Acetamide

Reactions at the Terminal Ethynyl (B1212043) Moiety of N-(4-Ethynylnaphthalen-1-yl)acetamide

The terminal alkyne is a highly versatile functional group, capable of participating in a wide array of chemical reactions.

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl group of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and consistently provides high yields. jove.com

In a typical reaction, this compound would be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole product links the naphthalene-acetamide scaffold to the organic residue of the azide, enabling the straightforward construction of more complex molecules. This modular nature makes CuAAC a powerful tool for applications in drug discovery, bioconjugation, and materials science.

Table 1: Exemplary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Cu(I) | 1-(4-(1-(R)-1H-1,2,3-triazol-4-yl)naphthalen-1-yl)acetamide |

Hydration, Hydroamination, and Hydrohalogenation Reactions

The terminal alkyne can undergo addition reactions with water, amines, and hydrogen halides.

Hydration: In the presence of an acid catalyst, typically mercury(II) salts, water can add across the triple bond of this compound. Following Markovnikov's rule, this initially forms an enol intermediate which then tautomerizes to the more stable methyl ketone, yielding N-(4-(2-oxoethyl)naphthalen-1-yl)acetamide.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals. libretexts.orgfau.de Depending on the catalyst and reaction conditions, this can lead to either the Markovnikov or anti-Markovnikov addition product, resulting in the formation of an enamine or an imine after tautomerization. For example, reaction with a primary amine (R-NH₂) could yield N-(4-(2-(R-amino)vinyl)naphthalen-1-yl)acetamide or the corresponding imine.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the internal carbon. wikipedia.orgpressbooks.pubmasterorganicchemistry.comyoutube.com This reaction would convert this compound into N-(4-(1-halovinyl)naphthalen-1-yl)acetamide. A second addition of HX can occur to form a geminal dihalide.

Cycloaddition Reactions (e.g., [2+2], [2+2+2], Diels-Alder)

The ethynyl group and the naphthalene (B1677914) ring system of this compound can participate in various cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between the alkyne and an alkene, leading to the formation of a cyclobutene (B1205218) ring. nih.govnih.govyoutube.comaklectures.com This reaction provides a pathway to complex polycyclic structures.

[2+2+2] Cycloaddition: Metal-catalyzed [2+2+2] cycloadditions are a powerful method for the synthesis of substituted benzene (B151609) rings. nih.govthieme-connect.com The ethynyl group of this compound could react with two other alkyne molecules to form a highly substituted aromatic system.

Diels-Alder Reaction: The naphthalene moiety can act as a diene in a [4+2] cycloaddition with a suitable dienophile, although this typically requires harsh conditions or specific activation. researchgate.net Conversely, the electron-deficient ethynyl group could potentially act as a dienophile in a reaction with a conjugated diene.

Polymerization and Oligomerization via Ethynyl Functionality

The terminal ethynyl group allows this compound to undergo polymerization and oligomerization reactions. Ethynylnaphthalene derivatives have been shown to polymerize, often leading to conjugated polymers with interesting electronic and optical properties. wikipedia.org The polymerization can be initiated by various methods, including heat, radical initiators, or transition metal catalysts. The resulting polymers would feature a polyacetylene backbone with pendant N-acetylnaphthalen-1-yl groups.

Table 2: Potential Polymerization Products

| Monomer | Polymerization Method | Resulting Polymer Structure |

| This compound | Various (e.g., thermal, catalytic) | Poly(this compound) |

Cross-Coupling Reactions of the Ethynyl Group (e.g., Glaser Coupling)

The terminal alkyne is an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant like air or oxygen. wikipedia.orgorganic-chemistry.orgrsc.orgrsc.org This reaction would lead to the formation of a symmetrical diyne, 1,4-bis(4-acetamidonaphthalen-1-yl)buta-1,3-diyne. The Hay coupling is a modification of the Glaser coupling that uses a TMEDA complex of copper(I) chloride. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. jove.comthieme-connect.com This reaction would allow for the direct connection of the this compound scaffold to various aryl or vinyl groups, providing a versatile method for the synthesis of complex conjugated systems.

Chemical Modifications of the Acetamide (B32628) Group in this compound

The acetamide group can also be chemically modified, providing another avenue for derivatization.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-ethynylnaphthalen-1-amine. researchgate.netnih.govarkat-usa.org This transformation is useful for introducing a primary amino group, which can then be further functionalized.

Alkylation: The nitrogen of the acetamide group can be alkylated, although this can sometimes be challenging. acs.orgacs.orggoogle.com Strong bases are often required to deprotonate the amide, followed by reaction with an alkyl halide.

Reduction: The amide can be reduced to the corresponding secondary amine, N-ethyl-4-ethynylnaphthalen-1-amine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). jove.comchemistrysteps.commasterorganicchemistry.comchemistrysteps.com This reaction converts the carbonyl group of the amide into a methylene (B1212753) group.

Table 3: Common Chemical Modifications of the Acetamide Group

| Reaction | Reagents | Product |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | 4-Ethynylnaphthalen-1-amine |

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-N-(4-ethynylnaphthalen-1-yl)acetamide |

| Reduction | LiAlH₄ | N-Ethyl-4-ethynylnaphthalen-1-amine |

Hydrolysis and Transamidation Reactions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-ethynylnaphthalen-1-amine and acetic acid. chemguide.co.ukallen.in Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water. chemguide.co.uk The reaction proceeds via protonation of the amide carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water. allen.in

Base-catalyzed hydrolysis is achieved by heating the amide with a strong base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the amine as a leaving group. allen.in

Table 1: General Conditions for Hydrolysis of this compound

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | 4-Ethynylnaphthalen-1-amine, Acetic Acid |

| Basic Hydrolysis | NaOH solution, heat | 4-Ethynylnaphthalen-1-amine, Sodium Acetate (B1210297) |

Transamidation, the conversion of an amide into a different amide, can be accomplished by reacting this compound with an amine, often at elevated temperatures. This reaction is typically an equilibrium process and can be driven to completion by using a large excess of the reacting amine or by removing one of the products.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide in this compound can be alkylated, although it is less nucleophilic than the nitrogen of an amine. N-alkylation typically requires the use of a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile towards an alkyl halide. echemi.comstackexchange.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). echemi.com

N-acylation of the amide nitrogen is also possible, leading to the formation of an imide. This reaction is generally carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.

Table 2: General Conditions for N-Alkylation and N-Acylation

| Reaction | Reagents and Conditions | General Product |

| N-Alkylation | 1. Strong base (e.g., NaH) in THF/DMF2. Alkyl halide (R-X) | N-alkyl-N-(4-ethynylnaphthalen-1-yl)acetamide |

| N-Acylation | Acyl chloride or anhydride, base | N-acyl-N-(4-ethynylnaphthalen-1-yl)acetamide (an imide) |

Reduction of the Amide Moiety

The amide functionality of this compound can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.comlibretexts.org The reaction is usually performed in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. libretexts.org This process converts the carbonyl group of the amide into a methylene group (-CH₂-), yielding the corresponding secondary amine, N-ethyl-4-ethynylnaphthalen-1-amine. libretexts.orgsavemyexams.comscribd.com It is important to note that less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the two substituents already present: the acetamido group (-NHCOCH₃) at the C1 position and the ethynyl group (-C≡CH) at the C4 position.

The acetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance. In the case of a 1-substituted naphthalene, this directing effect is primarily towards the 2- and 4-positions. However, since the 4-position is already occupied, the primary position for electrophilic attack would be the 2-position. The acetamido group also activates the other ring, with a preference for the 5- and 7-positions.

The ethynyl group is a deactivating group due to its sp-hybridized carbons, which are more electronegative than sp²-hybridized carbons, thus withdrawing electron density from the ring inductively. Deactivating groups generally direct incoming electrophiles to the meta position.

Nucleophilic aromatic substitution on the naphthalene core of this compound is generally difficult as the ring is electron-rich and lacks a good leaving group. Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups, which are not present in this molecule.

Hydrogenation and Reduction Strategies for this compound

The ethynyl group and the naphthalene ring of this compound can be reduced under various hydrogenation conditions. The selectivity of the reduction depends on the catalyst and reaction conditions employed.

The ethynyl group can be selectively reduced to an ethyl group by catalytic hydrogenation over a platinum or palladium catalyst. libretexts.org To achieve partial reduction to a vinyl group (an alkene), a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), is typically used. libretexts.org This would yield N-(4-vinylnaphthalen-1-yl)acetamide.

Hydrogenation of the naphthalene ring requires more forcing conditions, such as higher pressures and temperatures, and often uses catalysts like rhodium or ruthenium. youtube.com It is possible to selectively hydrogenate the naphthalene ring while leaving the ethynyl and amide groups intact under specific catalytic systems. Conversely, under very vigorous conditions, both the alkyne and the aromatic rings could be reduced.

Table 3: Potential Hydrogenation Products of this compound

| Catalyst/Conditions | Major Product |

| Lindlar's Catalyst, H₂ | N-(4-vinylnaphthalen-1-yl)acetamide |

| Pd/C or PtO₂, H₂, 1 atm | N-(4-ethylnaphthalen-1-yl)acetamide |

| Rh/C or Ru/C, high pressure H₂ | N-(4-ethynyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |

Metal Coordination Chemistry of this compound as a Ligand

This compound possesses several potential coordination sites for metal ions, allowing it to function as a ligand in the formation of metal complexes. The primary coordination sites are the oxygen and nitrogen atoms of the amide group and the π-system of the ethynyl group.

Monodentate and Multidentate Coordination Modes

In its simplest coordination mode, this compound can act as a monodentate ligand . This would typically involve the coordination of the carbonyl oxygen atom to a metal center, as the oxygen is a hard donor and readily available for coordination. researchgate.net

The molecule also has the potential to act as a multidentate ligand . One possibility is chelation involving both the amide oxygen and the nitrogen atom, forming a stable five-membered ring with a metal ion. However, the nitrogen lone pair's involvement in amide resonance may reduce its availability for coordination.

A more intriguing possibility for multidentate coordination involves the participation of the ethynyl group. The π-electrons of the carbon-carbon triple bond can coordinate to a metal center. This could lead to bridging modes where the ligand coordinates to two different metal centers, one through the amide group and another through the ethynyl group, potentially forming coordination polymers. The combination of the "hard" amide oxygen and the "soft" alkyne π-system makes this compound a potentially interesting hemilabile ligand.

Table 4: Potential Coordination Sites and Modes

| Potential Donor Site(s) | Coordination Mode |

| Amide Oxygen | Monodentate |

| Amide Oxygen and Nitrogen | Bidentate (Chelating) |

| Amide Oxygen and Ethynyl π-system | Bidentate (Bridging or Chelating) |

| Ethynyl π-system | Monodentate |

Role of Ethynyl and Amide Functionalities in Metal Complexation

The coordination chemistry of this compound is predicted to be rich and versatile, primarily dictated by the electronic and steric properties of the metal center and the reaction conditions. The ethynyl and amide groups can act independently as monodentate ligands or potentially cooperate to form a chelate ring.

The Ethynyl Group as a Coordination Site:

The carbon-carbon triple bond of the ethynyl group is a soft, π-acidic ligand that can coordinate to transition metals in several ways. The most common mode is η²-coordination, where the π-orbital of the alkyne donates electron density to a suitable d-orbital of the metal. This interaction is often described by the Dewar-Chatt-Duncanson model. Upon coordination, a degree of back-donation from a filled metal d-orbital to the π* antibonding orbital of the alkyne occurs, which weakens the C≡C bond. This results in a measurable elongation of the C-C bond and a decrease in its stretching frequency in the infrared (IR) spectrum. In some cases, the alkyne can act as a four-electron donor, utilizing both of its π-bonds. Furthermore, the terminal alkyne can be deprotonated to form a metal-acetylide, which involves a strong σ-bond between the carbon and the metal. The ethynyl group in this compound can also act as a bridging ligand between two metal centers.

The Amide Group as a Coordination Site:

The amide functionality offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen. wikipedia.org Coordination through the neutral carbonyl oxygen is common, as the oxygen atom possesses lone pairs of electrons. This results in a decrease in the C=O stretching frequency in the IR spectrum.

Alternatively, the amide nitrogen can act as a donor atom. This often occurs after deprotonation of the N-H bond, forming an amido ligand. The resulting anionic nitrogen is a strong σ-donor. The coordination of the amide nitrogen can be inferred from changes in the N-H stretching frequency in the IR spectrum and shifts in the corresponding proton signal in the ¹H NMR spectrum. The geometry around the nitrogen atom in an amido complex is typically planar. wikipedia.org The amide group can also function as a bridging ligand, connecting two metal centers through the oxygen or nitrogen atom.

Potential for Chelation:

A significant aspect of the coordination chemistry of this compound is the potential for chelation, where both the ethynyl and amide groups coordinate to the same metal center. ebsco.com This would lead to the formation of a stable metallacycle. The formation of a chelate is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

For chelation to occur, the geometry of the ligand must allow both donor groups to reach accessible coordination sites on the metal. In the case of this compound, the relative positions of the ethynyl and amide groups on the naphthalene backbone would dictate the size and stability of the resulting chelate ring. Coordination could potentially involve the π-system of the alkyne and the carbonyl oxygen of the amide, or the π-system and the deprotonated amide nitrogen. The specific mode of chelation would depend on the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

While direct experimental evidence for the metal complexation of this compound is not available in the reviewed literature, the principles of coordination chemistry strongly suggest its potential to act as a versatile ligand, capable of monodentate, bridging, and chelating modes of coordination.

Data Tables

Table 1: Typical Coordination Characteristics of Ethynyl Groups in Metal Complexes

| Coordination Mode | Electron Donation | Typical C≡C Bond Length (Å) | Typical ν(C≡C) in IR (cm⁻¹) |

| η²-Coordination | 2e⁻ | 1.25 - 1.35 | 1700 - 2000 |

| Bridging (μ-η²:η²) | 4e⁻ | Varies | Varies |

| Terminal Acetylide | 1e⁻ (as anionic ligand) | N/A | ~2100 (often weaker or absent) |

Table 2: Typical Coordination Characteristics of Amide Groups in Metal Complexes

| Coordination Site | Donor Atom | Typical ν(C=O) in IR (cm⁻¹) | Typical ν(N-H) in IR (cm⁻¹) |

| Carbonyl Oxygen | O | Lower frequency shift | Relatively unchanged |

| Amide Nitrogen (as amido) | N | Relatively unchanged or slight shift | Absent (after deprotonation) |

| Bridging | O or N | Varies | Varies |

Derivatization Strategies and Analog Synthesis Based on N 4 Ethynylnaphthalen 1 Yl Acetamide

Synthesis of Substituted N-(4-Ethynylnaphthalen-1-yl)acetamide Analogs with Modified Naphthalene (B1677914) Ring

The naphthalene core of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. The regiochemical outcome of these reactions is primarily governed by the directing effects of the existing substituents: the activating ortho-, para-directing acetamido group (-NHCOCH₃) and the deactivating meta-directing ethynyl (B1212043) group (-C≡CH).

Halogenation and Nitration of the Naphthalene Core

Electrophilic aromatic substitution reactions such as halogenation and nitration are fundamental methods for functionalizing the naphthalene ring. The powerful activating effect of the acetamido group directs incoming electrophiles primarily to the ortho position (C2) and the peri position (C5).

Halogenation: Direct halogenation can be achieved using standard reagents. For instance, bromination using N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetic acid can introduce a bromine atom onto the naphthalene ring. Similarly, chlorination can be performed with N-Chlorosuccinimide (NCS). The primary mono-halogenated product expected is the 2-halo-N-(4-ethynylnaphthalen-1-yl)acetamide due to the steric hindrance at the C5 position.

Nitration: Nitration introduces a nitro (-NO₂) group, which can serve as a handle for further transformations, such as reduction to an amino group. A standard nitrating mixture of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) can be used, though milder conditions are often preferred for highly activated systems to prevent over-reaction or degradation. researchgate.netjcbsc.org The reaction of N-phenylacetamide with a nitrating mixture typically yields a mixture of ortho and para products. researchgate.netjcbsc.org In the case of the naphthalene system, nitration is expected to yield primarily N-(2-nitro-4-ethynylnaphthalen-1-yl)acetamide. The formation of the carbocation intermediate is a key step in this electrophilic aromatic substitution. youtube.com

| Substitution Type | Reagent(s) | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | N-(2-Bromo-4-ethynylnaphthalen-1-yl)acetamide |

| Chlorination | N-Chlorosuccinimide (NCS) | N-(2-Chloro-4-ethynylnaphthalen-1-yl)acetamide |

| Nitration | HNO₃ / H₂SO₄ | N-(2-Nitro-4-ethynylnaphthalen-1-yl)acetamide |

Alkylation and Arylation of the Naphthalene Moiety

Introducing alkyl or aryl groups onto the naphthalene core typically requires more advanced synthetic methods, such as transition metal-catalyzed cross-coupling reactions. This approach first involves the introduction of a halogen or a triflate group onto the naphthalene ring, which then serves as a coupling partner.

For example, starting with a halogenated derivative such as N-(2-bromo-4-ethynylnaphthalen-1-yl)acetamide, a Suzuki coupling reaction with an appropriate boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can install a variety of alkyl or aryl (R) groups at the C2 position. Similarly, Stille coupling (using organostannanes), Heck coupling (using alkenes), or Buchwald-Hartwig amination could be employed for further diversification at this position. This modular route provides access to a vast array of analogs. nih.gov

Modification of the Acetamide (B32628) Side Chain

The acetamide side chain offers another key point for structural modification, allowing for changes in polarity, hydrogen bonding capacity, and steric bulk.

Synthesis of Homologs and Branched Amide Derivatives

A common strategy to modify the side chain begins with the hydrolysis of the acetamide group of this compound to the corresponding primary amine, 4-ethynylnaphthalen-1-amine. This amine is a versatile intermediate that can be acylated with various acid chlorides or anhydrides to generate a library of amide derivatives.

For example, reaction with propanoyl chloride would yield the propionamide (B166681) homolog, while reaction with isobutyryl chloride would introduce a branched alkyl chain. This allows for a systematic study of the influence of the amide group's size and shape.

| Amine Precursor | Acylating Agent | Product |

| 4-Ethynylnaphthalen-1-amine | Propanoyl chloride | N-(4-Ethynylnaphthalen-1-yl)propanamide |

| 4-Ethynylnaphthalen-1-amine | Butyryl chloride | N-(4-Ethynylnaphthalen-1-yl)butyramide |

| 4-Ethynylnaphthalen-1-amine | Isobutyryl chloride | N-(4-Ethynylnaphthalen-1-yl)isobutyramide |

| 4-Ethynylnaphthalen-1-amine | Benzoyl chloride | N-(4-Ethynylnaphthalen-1-yl)benzamide |

Replacement of Acetamide with Other Amide or Carbamate (B1207046) Groups

Beyond simple amide homologs, the core amine can be converted into other functional groups such as sulfonamides or carbamates.

Sulfonamides: Reacting 4-ethynylnaphthalen-1-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide derivative. ijbpas.comresearchgate.net

Carbamates: Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate, to produce an ethyl carbamate derivative. nih.gov Alternatively, reaction with an isocyanate (R-N=C=O) leads to the formation of urea (B33335) derivatives. These modifications significantly alter the electronic and hydrogen-bonding properties of the side chain compared to the original acetamide. researchgate.net

Preparation of Ethynyl-Functionalized Naphthalene Scaffolds for Further Derivatization

The terminal ethynyl group is a highly versatile functional group that serves as a cornerstone for a multitude of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling and cycloaddition reactions. The preparation of the core this compound often proceeds from 4-amino-1-naphthol (B40241) or a related precursor. The amino group is first protected as an acetamide, and the hydroxyl group is converted to a triflate. A Sonogashira coupling reaction between the triflate and a protected acetylene (B1199291) source, followed by deprotection, yields the target scaffold.

Once prepared, this ethynyl-functionalized scaffold can be used in several ways:

Sonogashira Coupling: The terminal alkyne can react with a wide range of aryl or vinyl halides in the presence of a palladium/copper catalyst system. This reaction forms a new carbon-carbon bond, attaching diverse aromatic, heteroaromatic, or unsaturated systems directly to the naphthalene core at the C4 position.

Click Chemistry: The ethynyl group is an ideal partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." Reacting the ethynylnaphthalene scaffold with an organic azide (B81097) (R-N₃) provides a rapid and efficient route to 1,4-disubstituted 1,2,3-triazole derivatives. This method is known for its high yield, functional group tolerance, and straightforward reaction conditions.

Other Alkyne Reactions: The ethynyl group can also undergo other classical alkyne reactions, such as hydration to form a ketone (acetyl group), reduction to an alkene or alkane, or participation in various pericyclic reactions, further expanding the synthetic possibilities.

These derivatization pathways highlight the utility of this compound as a starting point for creating a broad spectrum of new chemical entities with tailored structural features.

Synthesis of Conjugated Polymers and Oligomers Incorporating this compound Units

The presence of the ethynyl group in this compound is the key to its utility in polymer synthesis. This functional group can participate in both step-growth and chain-growth polymerization reactions, leading to the formation of a diverse range of polymeric structures with potentially interesting optical and electronic properties.

Step-Growth Polymerization via Click Reactions

Step-growth polymerization is a class of polymerization mechanism where bifunctional or multifunctional monomers react to form first dimers, then trimers, and longer oligomers, and eventually long-chain polymers. rsc.org One of the most efficient methods for achieving step-growth polymerization with ethynyl-containing monomers is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

While specific research on the step-growth polymerization of this compound is not extensively documented, the principles can be readily understood by analogy to similar systems. In a hypothetical scenario, this compound could be copolymerized with a monomer containing at least two azide functional groups (a diazide). The reaction would proceed via a click reaction, forming a 1,2,3-triazole ring at each reaction site and extending the polymer chain.

The resulting polymer would be a polytriazole, with the this compound moiety incorporated into the polymer backbone. The properties of the resulting polymer, such as its solubility, thermal stability, and photophysical characteristics, would be influenced by the structure of the diazide comonomer.

A study on the synthesis of polytriazoles from fluorenyl diazide and diphenylvinyl-based diynes provides insight into the typical conditions and outcomes of such polymerizations. rsc.org The polymerizations were carried out in DMF at 60°C using a copper(I) catalyst, Cu(PPh₃)₃Br. rsc.org The resulting polymers exhibited high molecular weights and varying photophysical properties depending on the specific monomer structures. rsc.org

Table 1: Illustrative Examples of Polytriazole Synthesis via Cu(I)-catalyzed Click Polymerization

| Polymer | Diyne Monomer | Diazide Monomer | Reaction Time (h) | Yield (%) | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| P3a | Fluorenyl-based diyne | Diphenylvinyl-based diazide | 11 | 70.4 | 19,100 | 3.40 |

| P3b | Fluorenyl-based diyne | Different diphenylvinyl-based diazide | 12 | 81.1 | 20,800 | 2.60 |

Data sourced from a study on structure-dependent emission of polytriazoles and is intended to be illustrative of typical outcomes for this type of polymerization. rsc.org

Chain-Growth Polymerization of Ethynyl Moiety

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain that has a reactive center. The ethynyl group of this compound can undergo chain-growth polymerization, typically catalyzed by transition metal complexes, most notably those of rhodium, molybdenum, or tungsten.

The polymerization of phenylacetylenes using a cationic rhodium(I) catalyst with a hemilabile phosphine (B1218219) ligand, for instance, has been demonstrated to produce megadalton-scale poly(phenylacetylene)s with a highly regular cis-transoidal structure. rsc.org The electronic properties of the substituents on the phenyl ring have been found to significantly influence the polymerization rate. rsc.org

Table 2: Representative Data from Rh(I)-Catalyzed Polymerization of Substituted Phenylacetylenes

| Monomer | Catalyst | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Polymer Structure |

| Phenylacetylene (B144264) | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | >1,000,000 | Moderate | cis-transoidal |

| 1-Ethynyl-4-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1,700,000 | Moderate | cis-transoidal |

| 1-(tert-Butyl)-4-ethynylbenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 2,720,000 | Moderate | cis-transoidal |

Data is based on the polymerization of phenylacetylene analogs and serves to illustrate the potential outcomes for the chain-growth polymerization of this compound. rsc.org

The resulting poly(this compound) would be a conjugated polymer with a polyacetylene backbone and pendant N-acetylnaphthalen-1-yl groups. Such a structure would be expected to exhibit interesting optical and electronic properties due to the extended π-conjugation along the polymer chain, making it a candidate for applications in organic electronics and sensor technology.

Advanced Applications and Emerging Research Frontiers for N 4 Ethynylnaphthalen 1 Yl Acetamide

N-(4-Ethynylnaphthalen-1-yl)acetamide as a Building Block in Complex Organic Synthesis

The molecular architecture of this compound, featuring a rigid naphthalene (B1677914) scaffold and a terminal alkyne, makes it a valuable precursor in the synthesis of larger, more intricate chemical structures. The ethynyl (B1212043) group serves as a highly versatile reactive handle for a variety of coupling and cyclization reactions.

The terminal alkyne functionality of this compound makes it a prime candidate for constructing larger polycyclic aromatic hydrocarbons (PAHs) and other fused aromatic systems. The ethynyl group can readily participate in reactions such as transition-metal-catalyzed cyclization or annulation reactions. These reactions could, in principle, extend the naphthalene core, fusing new aromatic rings onto the existing structure. The acetamide (B32628) group, while potentially needing protection, offers a site for further functionalization or can influence the electronic properties and solubility of the final PAH product. While specific examples detailing the use of this exact molecule in complex PAH synthesis are not yet prevalent in published literature, its structure is analogous to precursors commonly used in the synthesis of complex organic materials.

The rigid, linear nature of the ethynylnaphthalene unit is highly conducive to the formation of well-defined, shape-persistent macrocycles. Research on analogous structures has demonstrated that arylene ethynylene units containing acetamide groups can be synthesized and are effective for creating complex molecular architectures. rsc.org

In one such study, a molecule featuring this core structure underwent a palladium/copper-mediated homo-coupling reaction to form a new arylene ethynylene macrocycle (AEM). The presence of the acetamide groups was crucial, as they facilitated the formation of strong aggregates through hydrogen bonding. rsc.org This self-assembly process led to the gelation of several organic solvents, demonstrating the compound's ability to create extensive supramolecular structures. The resulting xerogels were found to possess nanoporous structures. rsc.org This research highlights the significant potential of the this compound framework in designing functional macrocycles and self-assembling systems. rsc.orgresearchgate.net

Potential in Materials Science: Molecular Electronics and Optoelectronics

The conjugated π-system of the naphthalene core, combined with the linear ethynyl linker, endows this compound with promising electronic and photophysical properties. These characteristics make it a subject of interest for various applications in materials science.

Naphthalene derivatives are foundational components in the field of organic electronics, known for their charge-carrying capabilities. The extended π-conjugation in this compound suggests its potential use as an organic semiconductor. The ethynyl group can enhance electronic communication between molecules in a solid-state packing arrangement, which is critical for efficient charge transport. Furthermore, the acetamide group can influence the molecule's packing motif through hydrogen bonding, potentially leading to ordered assemblies that favor charge mobility. While this specific compound has not been extensively characterized as a primary semiconductor, its structural elements are common in materials designed for organic field-effect transistors (OFETs) and other electronic devices. researchgate.net

The naphthalene core is an intrinsic fluorophore. The photophysical properties of this compound and its derivatives make them suitable candidates for fluorescent probes. Research on a closely related arylene ethynylene macrocycle containing multiple acetamide groups has shown that such molecules are fluorescent in solution. rsc.org

Crucially, this macrocycle exhibited a highly selective fluorescence quenching response to the heavy metal ion Hg²⁺. rsc.org This selectivity indicates that the specific arrangement of the naphthalene and acetamide groups creates a binding cavity or surface that preferentially interacts with certain analytes. An interesting phenomenon of aggregation-induced enhanced emission (AIEE) was also observed when the macrocycle formed a gel, further expanding its potential applications in sensor technology. rsc.org These findings underscore the promise of using the this compound scaffold to develop novel chemosensors for detecting small molecules in non-biological contexts. rsc.orgnih.gov

Table 1: Fluorescence Properties of a Related Acetamide-Modified Macrocycle

| Property | Observation | Reference |

| Fluorescence in Solution | The macrocycle is fluorescent in a dissolved state. | rsc.org |

| Analyte Detection | Shows a highly selective fluorescence quenching for Hg²⁺ ions. | rsc.org |

| Aggregation Effect | Exhibits Aggregation-Induced Enhanced Emission (AIEE) upon gelation. | rsc.org |

The field of organic light-emitting diodes (OLEDs) relies on materials that can efficiently convert electrical energy into light. Naphthalene-containing compounds are frequently used in OLEDs, often as part of the host material or as a component of the emissive layer. For instance, N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (α-NPD), a well-known hole transport material, features naphthalene units. nih.gov

The fluorescent properties of the this compound core suggest its potential as a blue-light emitter, a critical area of OLED research. nih.gov The acetamide and ethynyl groups could be used to tune the emission wavelength, quantum efficiency, and charge-carrier balance of the material. By modifying the molecular structure, it may be possible to engineer derivatives of this compound that function as efficient emitters or stable host materials in OLED devices. nih.govchemrxiv.org

This compound in Polymer and Macromolecular Chemistry

The presence of a terminal ethynyl group and a rigid naphthalene structure makes this compound a highly valuable monomer and functional agent in the synthesis of advanced polymers.

Monomer for Conjugated Polymers with Tunable Electronic Properties

This compound is a promising monomer for creating fully conjugated polymers. These materials are at the forefront of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be finely tuned by altering their chemical structure. mdpi.com

The incorporation of the ethynylnaphthalene moiety into a polymer backbone via reactions like Sonogashira coupling can lead to materials with desirable characteristics. mdpi.comresearchgate.net The acetylene (B1199291) linker is known to reduce steric hindrance between monomer units, promoting a more planar polymer structure. mdpi.comresearchgate.net This planarity enhances π-orbital overlap along the polymer chain, which can lead to a red-shifted absorption maximum and a lower bandgap, properties that are crucial for efficient light absorption and charge transport. researchgate.net The naphthalene diimide (NDI) unit, a related naphthalene-based structure, is a well-known electron-accepting building block in high-performance n-type conjugated polymers. ntu.edu.tw The this compound unit could similarly be copolymerized with various electron-rich (donor) or electron-poor (acceptor) comonomers to precisely control the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comntu.edu.tw This ability to tailor the electronic band gap is fundamental to optimizing the performance of electronic devices. mdpi.com

Table 1: Influence of Linking Unit on Polymer Optoelectronic Properties (Illustrative)

| Polymer Feature | Linking Unit | Effect on Polymer Structure | Impact on Electronic Properties | Reference |

|---|---|---|---|---|

| PFDENT | Ethynylene (-C≡C-) | Reduces steric hindrance, promotes planar structure. | Red-shifted absorption maxima, low band gap. | mdpi.comresearchgate.net |

| PFDTNT | Thiophene | Electron-donating properties. | Can lead to a reduction in the band gap. | mdpi.com |

Cross-linking Agents for Polymer Networks and Resins

The terminal alkyne of this compound serves as a reactive handle for cross-linking polymer chains, transforming linear polymers into robust three-dimensional networks and resins. One of the most efficient methods for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov